molecular formula C24H20ClN5O2S B15037501 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15037501
M. Wt: 478.0 g/mol
InChI Key: KWYKKKSQNRYLDN-VULFUBBASA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol.

    Hydrazide Formation: The acetohydrazide moiety is formed by reacting acetic acid derivatives with hydrazine.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and often exhibit similar biological activities.

    Schiff Bases: Compounds with the Schiff base moiety are known for their diverse biological activities.

Uniqueness

The unique combination of the triazole ring, sulfanyl group, and Schiff base in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide may confer distinct biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-16-2-10-20(11-3-16)30-23(18-6-8-19(25)9-7-18)28-29-24(30)33-15-22(32)27-26-14-17-4-12-21(31)13-5-17/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

KWYKKKSQNRYLDN-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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